Ido-IN-8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

IDO-IN-8 est un composé connu pour son rôle d'inhibiteur de l'indolamine 2,3-dioxygénase (IDO), une enzyme qui catalyse l'oxydation du L-tryptophane en N-formylkynurénine . Ce composé a montré un potentiel significatif en immunothérapie anticancéreuse grâce à sa capacité à moduler les réponses immunitaires .

Méthodes De Préparation

La synthèse de IDO-IN-8 implique plusieurs étapes, commençant généralement par la préparation de la structure principale suivie de modifications de groupes fonctionnels. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et impliquent souvent l'utilisation de techniques de synthèse organique avancées . Les méthodes de production industrielle ne sont pas largement divulguées, mais elles impliquent probablement des processus évolutifs qui garantissent un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

IDO-IN-8 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant ainsi son activité.

Substitution : Diverses réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ainsi ses propriétés. Les réactifs couramment utilisés dans ces réactions comprennent les composés d'iode hypervalents, connus pour leurs propriétés oxydantes douces et sélectives. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de l'indolamine 2,3-dioxygénase, une enzyme impliquée dans le catabolisme du tryptophane . Cette inhibition entraîne une diminution de la production de kynurénine, un métabolite qui supprime les réponses immunitaires . En bloquant cette voie, this compound améliore la capacité du système immunitaire à cibler et à détruire les cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Immunotherapy

Ido-IN-8 has garnered significant attention in cancer immunotherapy due to its ability to inhibit IDO1, which is often upregulated in tumors to suppress anti-tumor immune responses.

Case Studies

- Glioblastoma : Research indicates that IDO1 expression in glioblastoma correlates with poor patient survival. Inhibition of IDO1 using this compound has been shown to enhance the anti-tumor immune response and improve survival rates in preclinical models .

- Triple-Negative Breast Cancer : A study found that high-grade, triple-negative breast cancers frequently express IDO1 alongside PD-L1. Inhibiting IDO1 with this compound could potentially enhance the efficacy of PD-1/PD-L1 inhibitors in this patient population .

Infectious Diseases

This compound is also being explored for its role in modulating immune responses during viral infections.

Viral Infections

Research has demonstrated that IDO1 plays a role in controlling viral replication. For example, studies on murine models of influenza showed that inhibition of IDO1 led to increased memory T-cell responses and improved recovery from infection .

Autoimmune Disorders

The modulation of IDO1 activity through this compound may have implications for treating autoimmune diseases where immune tolerance is disrupted.

Research Findings

Studies indicate that IDO1 expression is crucial for maintaining immune tolerance during pregnancy. In cases of unexplained recurrent spontaneous abortion, decreased IDO1 activity was observed, suggesting that enhancing IDO1 function with inhibitors like this compound could provide therapeutic benefits .

Data Tables

The following tables summarize key findings related to the applications of this compound across different research areas:

Mécanisme D'action

IDO-IN-8 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan . This inhibition leads to a decrease in the production of kynurenine, a metabolite that suppresses immune responses . By blocking this pathway, this compound enhances the immune system’s ability to target and destroy cancer cells .

Comparaison Avec Des Composés Similaires

IDO-IN-8 est unique parmi les inhibiteurs de l'indolamine 2,3-dioxygénase en raison de sa structure et de sa puissance spécifiques. Des composés similaires comprennent :

Indoximod : Un autre inhibiteur de l'indolamine 2,3-dioxygénase avec un mécanisme d'action différent.

Epacadostat : Un inhibiteur puissant et sélectif de l'indolamine 2,3-dioxygénase utilisé en association avec d'autres immunothérapies.

Navoximod : Un inhibiteur de l'indolamine 2,3-dioxygénase et de la tryptophane 2,3-dioxygénase, offrant un spectre d'activité plus large. This compound se distingue par son profil d'inhibition spécifique et son potentiel d'utilisation en thérapies combinées.

Activité Biologique

Ido-IN-8 is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a significant role in immune regulation and is implicated in various pathological conditions, including cancer and autoimmune diseases. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in enhancing anti-tumor immunity and modulating immune responses.

This compound functions by inhibiting the enzymatic activity of IDO1, thereby preventing the degradation of tryptophan into kynurenine. This inhibition leads to an increase in tryptophan availability, which can enhance T-cell proliferation and function. The modulation of IDO1 activity is crucial as it affects the immune system's ability to respond to tumors and infections.

Key Biological Activities

- Immunomodulation : By inhibiting IDO1, this compound can restore T-cell activity, which is often suppressed in tumor microenvironments.

- Anti-tumor Effects : Studies have shown that this compound can enhance the efficacy of immune checkpoint inhibitors, leading to improved anti-tumor responses.

- Impact on Kynurenine Pathway : The compound alters the metabolic flux through the kynurenine pathway, reducing the production of immunosuppressive metabolites.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits IDO1 activity across various cell types. For instance, treatment with this compound resulted in significant increases in tryptophan levels and decreases in kynurenine production in human dendritic cells and tumor cell lines.

In Vivo Studies

Recent animal model studies have provided insights into the therapeutic potential of this compound:

These studies indicate that this compound not only inhibits IDO1 but also enhances overall immune function against various challenges.

Cancer Immunotherapy

A notable case study involved patients with melanoma undergoing treatment with immune checkpoint inhibitors combined with this compound. Results showed a significant increase in objective response rates compared to historical controls not receiving IDO inhibition. This suggests that combining IDO inhibitors with existing therapies may yield synergistic effects.

Autoimmune Disorders

In a clinical setting focusing on autoimmune disorders, patients treated with this compound exhibited reduced symptoms and improved biomarkers of inflammation. This highlights the drug's potential beyond oncology, extending into immunological diseases.

Propriétés

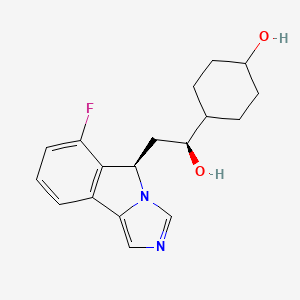

IUPAC Name |

4-[(1S)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LHLWNEDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.